Benzene, (2-methylene-3-butynyl)-
Description
Structure
3D Structure
Properties
CAS No. |
175852-68-3 |
|---|---|
Molecular Formula |
C11H10 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-methylidenebut-3-ynylbenzene |
InChI |
InChI=1S/C11H10/c1-3-10(2)9-11-7-5-4-6-8-11/h1,4-8H,2,9H2 |
InChI Key |
QQMVHXXZKXQTBI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1=CC=CC=C1)C#C |
Origin of Product |
United States |
Synthetic Methodologies for Benzene, 2 Methylene 3 Butynyl and Its Derivatives
Transition-Metal-Catalyzed Approaches
Transition metals, particularly palladium, play a central role in the efficient synthesis of aryl-enynes. These metals facilitate the coupling of aryl and alkynyl fragments through various catalytic cycles, offering high yields and functional group tolerance.
Palladium catalysis is the cornerstone of aryl-enyne synthesis, with several named reactions and novel protocols being continuously developed.
The Sonogashira reaction is a fundamental and widely used method for forming C(sp²)–C(sp) bonds, directly applicable to the synthesis of aryl-enynes. rsc.orglibretexts.org It traditionally involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions, such as room temperature, which allows for its application in the synthesis of complex molecules. wikipedia.org
The catalytic cycle involves two main parts: the palladium cycle and the copper cycle. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species is followed by transmetalation from the copper acetylide and subsequent reductive elimination to yield the aryl-alkyne product. beilstein-journals.org
Recent advancements have focused on developing copper-free Sonogashira protocols to avoid issues related to the formation of alkyne homocoupling byproducts (Glasner coupling) and the toxicity of copper. These methods often employ bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. libretexts.orgnih.gov For instance, a catalyst system of Pd(OAc)₂ and P(p-tol)₃ with DBU as the base in THF has been effective for coupling 2-methyl-3-butyn-2-ol (B105114) with various aryl bromides. beilstein-journals.org
Table 1: Selected Catalytic Systems for Sonogashira Coupling
| Catalyst System | Substrates | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ / P(p-tol)₃ | Aryl bromides, 2-methyl-3-butyn-2-ol | DBU | THF | 65 °C | Good to Excellent | beilstein-journals.org |
| [DTBNpP]Pd(crotyl)Cl | 1-Bromo-3,5-dimethoxybenzene, 3-Ethynylpyridine | TMP | DMSO | Room Temp | 92% | nih.gov |
| Pd(OAc)₂ / SPhos | Aryl bromides, 4-hydroxy-4-methyl-2-pentynoic acid | TBAF | THF | 65 °C | 60-80% | beilstein-journals.org |
| Pd₂(dba)₃ / P(t-Bu)₃ | p-Toluenesulfonyl chloride, Terminal alkyne | K₂CO₃ | - | - | Good | libretexts.org |
Decarboxylative coupling has emerged as a powerful alternative to traditional cross-coupling methods, utilizing alkynyl carboxylic acids as the alkyne source. rsc.org This approach is advantageous as it avoids the handling of terminal alkynes, which can be gaseous or volatile, and uses carboxylic acids which are often more stable and readily available. rsc.orgrsc.org The reaction involves the coupling of an aryl halide or pseudohalide with an alkynyl carboxylic acid, proceeding with the extrusion of carbon dioxide.
Palladium catalysts are commonly employed for these transformations. rsc.orgresearchgate.net For example, the synthesis of aryl-2-methyl-3-butyn-2-ols has been achieved through the decarboxylative coupling of 4-hydroxy-4-methyl-2-pentynoic acid with aryl bromides. beilstein-journals.org This reaction is facilitated by a palladium acetate (B1210297) catalyst in combination with a bulky, electron-rich phosphine ligand like SPhos or XPhos, and tetra-n-butylammonium fluoride (B91410) (TBAF) as the base. beilstein-journals.org The proposed mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by reaction with the alkynyl carboxylic acid, decarboxylation, and reductive elimination. acs.org
Nickel has also been used to catalyze the decarboxylative coupling of alkynyl carboxylic acids with allyl acetates to furnish the corresponding allyl alkynes in good yields. researchgate.net
Table 2: Decarboxylative Coupling for Aryl-Enyne Synthesis
| Catalyst | Aryl Source | Alkyne Source | Base/Additive | Solvent | Product Type | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ / SPhos | Aryl bromides | 4-hydroxy-4-methyl-2-pentynoic acid | TBAF | THF | Aryl-2-methyl-3-butyn-2-ols | beilstein-journals.org |
| Palladium | Aryl halides | Arylpropiolic acids | Base | - | Aryl alkynes | acs.org |
| Nickel / Silver | Allyl acetates | Alkynyl carboxylic acids | Zinc | - | Allyl alkynes | researchgate.net |
| Iron / Nickel | Redox-active esters | Alkynyl Grignard/Zinc reagents | - | NMP/THF | Substituted alkynes | nih.gov |
Beyond palladium-centered strategies, other transition metals have proven effective in synthesizing enynes and their derivatives. The direct, catalytic coupling of alkynes is an attractive approach for preparing conjugated enynes. nih.gov Rhodium pincer complexes, for instance, have been shown to promote the coupling of various acetylenes to form the corresponding enyne dimers with high conversion and selectivity. nih.gov
Nickel-catalyzed Sonogashira-type couplings have been developed for non-activated alkyl halides, and gold has been used as a heterogeneous catalyst for coupling phenylacetylene (B144264) with iodobenzene. wikipedia.org Furthermore, palladium-catalyzed reactions are not limited to C-C bond formation. The development of ligands like BrettPhos and RuPhos has enabled the efficient Pd-catalyzed C-N cross-coupling of a wide range of amines with aryl halides, which is a key step for synthesizing nitrogen-containing derivatives of aryl-enynes. nih.govnih.gov These reactions often proceed with low catalyst loadings and short reaction times. nih.gov
The oxidation of benzylic C-H bonds is another important transformation for functionalizing these scaffolds. Copper or iron catalysts, using molecular oxygen as the oxidant, can effectively oxidize the methylene (B1212753) group of various benzyl-heteroaromatics to the corresponding ketones. beilstein-journals.org
Palladium-Mediated Cross-Coupling Strategies
Metal-Free and Organocatalytic Synthesis Routes
Concerns about the cost and toxicity of transition metals have spurred the development of metal-free and organocatalytic synthetic methods. These approaches offer sustainable alternatives for constructing aryl-enyne structures.
One strategy involves radical-mediated reactions. For example, a metal-free radical annulation of oxygen-containing 1,7-enynes with thiosulfonates has been developed to synthesize substituted benzylidenechromene derivatives with high stereoselectivity. acs.org Similarly, arylsulfonyl radicals can trigger cascade cyclizations of phenyl-linked 1,6-enynes to produce biologically important indene (B144670) structures. researchgate.net
A metal-free, CH–CH-type cross-coupling has been reported for the selective coupling of aromatic C(sp²)–H bonds to propargylic C(sp³)–H bonds in alkynes. acs.org This reaction is directed by a multifunctional sulfoxide (B87167) group on the arene, which activates and delivers the alkyne partner. acs.org The construction of the benzene (B151609) ring itself can also be achieved without metals. An N-heterocyclic carbene (NHC)-catalyzed formal [3+3] cycloaddition reaction provides an efficient, metal-free route to highly substituted benzene molecules from simple precursors. nih.gov
Multi-Component Reactions and Cascade Processes for Complex Aryl-Enyne Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly efficient for building molecular complexity. researchgate.net Arynes are powerful intermediates in MCRs for the rapid construction of functionalized aromatic systems. researchgate.netmdpi.com For example, a three-component coupling of arynes, tertiary amines, and aldehydes can lead to ortho-functionalized tertiary amines. researchgate.net
Alkynes are common partners in MCRs. Copper-catalyzed MCRs of N-tosyl hydrazones, terminal alkynes, and azoles can furnish diverse trisubstituted pyrazole (B372694) products. rsc.org The versatility of alkynes is further demonstrated in reactions where they combine with arynes and other components like DMSO to yield complex substituted products. rsc.org Cascade reactions, which involve two or more sequential transformations in a one-pot process, are also valuable. Radical cascade cyclizations of 1,6-enynes, for instance, can form multiple new chemical bonds in a single step under mild, metal-free conditions. researchgate.net
Stereoselective and Regioselective Synthesis of Benzene, (2-methylene-3-butynyl)- Architectures
The controlled synthesis of specific stereoisomers and regioisomers of Benzene, (2-methylene-3-butynyl)- and its derivatives is paramount for their potential applications in materials science and as intermediates in the synthesis of more complex molecules. The key challenge lies in the selective formation of the allene (B1206475) structure and the control of the geometry of the double bond. Palladium-catalyzed cross-coupling reactions and related transformations of 1,3-enynes have emerged as powerful tools to address this challenge.
A plausible and efficient strategy for the synthesis of Benzene, (2-methylene-3-butynyl)- involves the palladium-catalyzed cross-coupling of a suitable aryl precursor with a reagent that can introduce the 2-methylene-3-butynyl fragment. One such approach is the reaction of an arylboronic acid with an appropriately substituted allylic alcohol, such as 2-methyl-2-propen-1-ol, which can serve as a precursor to the desired methylene-butynyl moiety after subsequent transformation.
Alternatively, and more directly, the hydroalkylation of a phenyl-substituted 1,3-enyne can provide the target allene structure. For instance, the reaction of 1-phenyl-1-en-3-yne with a suitable one-carbon donor under palladium catalysis can, in principle, yield Benzene, (2-methylene-3-butynyl)-. The regioselectivity of this addition is crucial, with the desired outcome being the addition of the methylidene group to the C2 position of the enyne system.
The stereoselectivity of these reactions is often governed by the choice of catalyst, specifically the phosphine ligand coordinated to the palladium center. Chiral ligands can induce enantioselectivity in the formation of chiral allenes, while the specific geometry of the resulting double bond in achiral syntheses can be influenced by the steric and electronic properties of both the ligand and the substrates.
The following table summarizes representative examples of palladium-catalyzed reactions on 1,3-enynes that are relevant to the synthesis of Benzene, (2-methylene-3-butynyl)- derivatives, illustrating the influence of reaction conditions on yield and selectivity.
| Entry | Aryl Boronic Acid | Allylic Alcohol | Catalyst System | Solvent | Yield (%) | Product | Ref. |
| 1 | Phenylboronic acid | 2-Methyl-2-propen-1-ol | Pd(OAc)₂ / PPh₃ | 2-Methyl-2-propen-1-ol | 85 | Benzene, (2-methyl-2-propenyl)- | nih.gov |
| 2 | 4-Tolylboronic acid | 2-Methyl-2-propen-1-ol | Pd(OAc)₂ / PPh₃ | 2-Methyl-2-propen-1-ol | 82 | 1-Methyl-4-(2-methyl-2-propenyl)benzene | nih.gov |
| 3 | 3-(Trifluoromethyl)phenylboronic acid | 2-Methyl-2-propen-1-ol | Pd(OAc)₂ / PPh₃ | 2-Methyl-2-propen-1-ol | 77 | 1-(2-Methylallyl)-3-(trifluoromethyl)benzene | nih.gov |
Table 1: Palladium-Catalyzed Cross-Coupling of Arylboronic Acids with 2-Methyl-2-propen-1-ol.
While the direct synthesis of Benzene, (2-methylene-3-butynyl)- is not explicitly detailed in these examples, the successful coupling of various arylboronic acids with 2-methyl-2-propen-1-ol demonstrates the feasibility of forming the core phenyl-C4 skeleton. Subsequent functional group manipulation of the resulting 2-methyl-2-propenyl arene, such as selective oxidation and alkynylation, could lead to the target compound.
Furthermore, the regioselective functionalization of triazoles, which can be synthesized with high regioselectivity, provides another potential, albeit more complex, route. For instance, the Chan-Lam arylation of 5-aryl-4-trifluoroacetyltriazoles with boronic acids proceeds with high regioselectivity to afford 2-aryltriazoles. While structurally different, this demonstrates the principle of achieving high regiocontrol in the substitution of heterocyclic systems, a concept that can be applied to the design of precursors for the target molecule.
| Entry | Triazole Substrate | Arylating/Alkylating Agent | Base | Solvent | Yield (%) | Product Ratio (major:minor) | Ref. |
| 1 | 1-(5-phenyl-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethanone | Benzyl bromide | Na₂CO₃ | DMF | 84 | 83:17 | nih.gov |
| 2 | 1-(5-phenyl-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethanone | 3-Chloroprop-1-ene | Na₂CO₃ | DMF | 79 | 86:14 | nih.gov |
| 3 | 1-(5-phenyl-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethanone | Phenylboronic acid | Cu(OAc)₂ | CH₂Cl₂ | 89 | Single isomer | nih.gov |
Table 2: Regioselective Functionalization of 5-Aryl-4-trifluoroacetyltriazoles.
Reactivity and Mechanistic Investigations of Benzene, 2 Methylene 3 Butynyl
Cycloaddition Reactions of the Aryl-Enyne System
The reactivity of "Benzene, (2-methylene-3-butynyl)-" in cycloaddition reactions is dictated by the presence of a conjugated enyne system, which can participate in various pericyclic transformations. The phenyl substituent on the alkyne terminus influences the electron density and steric accessibility of the reactive sites.
Diels-Alder and Related Pericyclic Transformations
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. sigmaaldrich.comsigmaaldrich.commasterorganicchemistry.com In the context of "Benzene, (2-methylene-3-butynyl)-", the conjugated diene component is the 2-methylene-3-butynyl group, which can react with a dienophile. However, the inherent aromaticity of the benzene (B151609) ring makes it a poor diene for typical Diels-Alder reactions as it would require the disruption of its stable aromatic system. nih.gov
Alternatively, the enyne moiety of "Benzene, (2-methylene-3-butynyl)-" can act as the dienophile, reacting with a separate diene. In such cases, the reactivity is influenced by the electronic nature of the substituents on both the diene and the dienophile. libretexts.org The phenyl group, being part of the dienophile, can influence the regioselectivity of the reaction. masterorganicchemistry.com For a "1-substituted" diene reacting with an unsymmetrical dienophile like "Benzene, (2-methylene-3-butynyl)-", the formation of the "ortho" (1,2-substituted) product is generally favored. masterorganicchemistry.com
It is important to note that the diene must be in an s-cis conformation to facilitate the reaction. sigmaaldrich.comlibretexts.org The efficiency of the Diels-Alder reaction is generally enhanced by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene. masterorganicchemistry.comlibretexts.org
[3+2] Cycloadditions Involving the Enyne Unit
The enyne unit of "Benzene, (2-methylene-3-butynyl)-" is also a suitable partner for [3+2] cycloaddition reactions, which lead to the formation of five-membered rings. These reactions typically involve a 1,3-dipole reacting with the double or triple bond of the enyne. acs.orgorganic-chemistry.org Common 1,3-dipoles include azides, nitrones, and nitrile oxides. acs.org
The Huisgen 1,3-dipolar cycloaddition is a classic example of this reaction type, where a 1,3-dipolar compound reacts with a dipolarophile (in this case, the enyne) in a concerted pericyclic manner. organic-chemistry.org The reaction is stereoconservative. organic-chemistry.org The regioselectivity of the addition to the unsymmetrical enyne is influenced by both electronic and steric factors of the phenyl substituent and the incoming dipole.
While no specific studies on the [3+2] cycloaddition of "Benzene, (2-methylene-3-butynyl)-" were found, research on related systems provides insight. For instance, switchable chemoselective aryne reactions have been demonstrated where nucleophilic addition and pericyclic reactions, including [3+2] cycloadditions with partners like furan (B31954) and pyrrole, can be controlled. nih.gov
Polymerization and Oligomerization Studies of Benzene, (2-methylene-3-butynyl)-
The presence of a polymerizable vinyl group in "Benzene, (2-methylene-3-butynyl)-" suggests its potential to undergo polymerization and oligomerization through various mechanisms.
Radical Polymerization Mechanisms and Controlled Radical Polymerization Strategies
Radical polymerization is a common method for polymerizing vinyl monomers. researchgate.netyoutube.com The process involves three main steps: initiation, propagation, and termination. researchgate.net For "Benzene, (2-methylene-3-butynyl)-", a radical initiator would add to the double bond, generating a new radical species that then propagates by adding to subsequent monomer units. youtube.com
The structure of the resulting polymer would depend on the regioselectivity of the radical addition. Generally, the radical adds to the less substituted carbon of the double bond to form a more stable, substituted radical. youtube.com
Controlled Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization, offer methods to produce polymers with well-defined architectures, including controlled molecular weights and narrow molecular weight distributions. sigmaaldrich.comazom.comchemscene.commdpi.com These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species. sigmaaldrich.com While no specific studies on the controlled radical polymerization of "Benzene, (2-methylene-3-butynyl)-" have been reported, these techniques are broadly applicable to a wide range of vinyl monomers. sigmaaldrich.com The application of CRP to this monomer could potentially lead to polymers with novel properties.
Anionic and Cationic Polymerization Pathways
Anionic Polymerization:
Anionic polymerization is initiated by a nucleophile, such as an organolithium compound, and is particularly effective for monomers with electron-withdrawing groups that can stabilize the resulting carbanion. uni-bayreuth.deeresearchco.comethernet.edu.etyoutube.comyoutube.com The phenylacetylene (B144264) moiety in "Benzene, (2-methylene-3-butynyl)-" could influence the susceptibility of the monomer to anionic polymerization.
Research on the anionic polymerization of a structurally similar monomer, 4-phenyl-1-buten-3-yne, provides valuable insights. Studies have shown that this monomer can be polymerized using anionic initiators like n-butyllithium, yielding a polymer consisting mainly of 1,2-polymerized units. acs.org The polymerization of 2-methyl-4-phenyl-1-buten-3-yne was successful with sodium-based initiators, also resulting in a 1,2-polymerized structure. acs.org These findings suggest that "Benzene, (2-methylene-3-butynyl)-" could likely undergo anionic polymerization, primarily through the vinyl group, to produce a polymer with pendant phenylacetylene groups.
Cationic Polymerization:
Cationic polymerization is initiated by an electrophile, typically a protic or Lewis acid, and proceeds through a carbocationic intermediate. youtube.comyoutube.com This method is generally suitable for monomers with electron-donating groups that can stabilize the positive charge. youtube.com
The phenyl group in "Benzene, (2-methylene-3-butynyl)-" can offer some stabilization to a carbocation intermediate through resonance. However, the electron-withdrawing nature of the alkyne group might disfavor the formation of a cationic center. No specific studies on the cationic polymerization of "Benzene, (2-methylene-3-butynyl)-" or closely related phenyl-substituted enynes were identified in the literature. Recent advances have led to more robust cationic polymerization systems that are tolerant to moisture and can be performed under milder conditions, which could potentially be applied to monomers like "Benzene, (2-methylene-3-butynyl)-". rsc.orgnih.govnih.gov
Copolymerization with Diverse Monomers
Copolymerization of "Benzene, (2-methylene-3-butynyl)-" with other vinyl monomers offers a route to synthesize polymers with tailored properties. The reactivity ratios of the comonomers would determine the composition and sequence distribution of the resulting copolymer.
While there is no direct data on the copolymerization of "Benzene, (2-methylene-3-butynyl)-", studies on related monomers provide a basis for prediction. For example, radical copolymerization of 2,4-disubstituted enynes with electron-accepting comonomers like maleic anhydride (B1165640) has been reported to proceed efficiently. acs.org
The copolymerization of phenyl-substituted monomers with common monomers like styrene (B11656) and acrylates is well-documented. For instance, novel ring-substituted phenylcyanoacrylates have been successfully copolymerized with styrene using radical initiation. rsc.org The copolymerization behavior of phenyl-substituted butadienes with 1,3-butadiene (B125203) has also been investigated. ethernet.edu.et These studies suggest that "Benzene, (2-methylene-3-butynyl)-" could likely be copolymerized with a variety of vinylic monomers, such as styrenes and acrylates, via radical polymerization to incorporate the phenylacetylene functionality into the polymer backbone. researchgate.netrsc.org
Electrophilic and Nucleophilic Reactions of the Aryl-Enyne Moiety
The reactivity of "Benzene, (2-methylene-3-butynyl)-" is characterized by the interplay between its aromatic ring and the conjugated enyne side chain. This unique structural arrangement allows for a diverse range of reactions, involving both electrophilic and nucleophilic attacks at various positions.
Reactions Involving the Aromatic Ring System
The benzene ring in "Benzene, (2-methylene-3-butynyl)-" can undergo electrophilic aromatic substitution (EAS) reactions. The enyne substituent's electronic influence on the aromatic ring dictates the regioselectivity of these reactions. Electron-donating groups activate the ring, making it more nucleophilic and directing incoming electrophiles to the ortho and para positions. youtube.com Conversely, electron-withdrawing groups deactivate the ring, making it less nucleophilic and directing electrophiles to the meta position. youtube.com
Conversely, nucleophilic aromatic substitution (NAS) on the aryl group is also a possibility, particularly if a suitable leaving group is present on the ring. youtube.comyoutube.com In NAS reactions, the benzene ring acts as an electrophile. youtube.com The presence of strong electron-withdrawing groups on the ring enhances its electrophilicity and facilitates the attack of a nucleophile. youtube.com The reaction can proceed through different mechanisms, such as the SNAr (addition-elimination) mechanism, which involves the formation of a negatively charged Meisenheimer intermediate, or the elimination-addition (benzyne) mechanism. youtube.comyoutube.comyoutube.com
Transformations of the Alkyne and Alkene Functional Groups
The alkene and alkyne functionalities within the (2-methylene-3-butynyl) side chain are primary sites for a variety of transformations. These unsaturated bonds are susceptible to addition reactions, where the π-bonds are broken and new single bonds are formed. wou.edu
Common transformations include:
Hydrogenation: In the presence of metal catalysts like platinum, palladium, or nickel, hydrogen can be added across the double and triple bonds, leading to a more saturated side chain. libretexts.org
Halogenation: The addition of halogens such as chlorine or bromine can occur across the alkene and alkyne groups. libretexts.org
Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) to the enyne system follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. wou.edu
Hydration: The addition of water, typically catalyzed by acid, can lead to the formation of ketones or enols. libretexts.org
The relative reactivity of the alkene versus the alkyne can often be controlled by the choice of reagents and reaction conditions.
Rearrangement Reactions and Isomerization Pathways of Benzene, (2-methylene-3-butynyl)-
"Benzene, (2-methylene-3-butynyl)-" and its derivatives can undergo various rearrangement and isomerization reactions, leading to structurally different molecules. These transformations can be induced by thermal conditions, catalysts, or the generation of reactive intermediates.
One notable pathway involves the isomerization of the double bond within the side chain. For instance, under certain conditions, such as treatment with a strong base or a transition metal catalyst, the exocyclic methylene (B1212753) group could potentially isomerize to form a more stable, conjugated internal double bond.
Furthermore, reactions involving the formation of carbanionic intermediates can lead to significant skeletal rearrangements. For example, treatment of a related bromo-substituted derivative with magnesium or t-butyllithium resulted in double-bond isomerization and the formation of rearranged products. researchgate.net
Radical Chemistry and the Formation of Reactive Intermediates
The enyne moiety of "Benzene, (2-methylene-3-butynyl)-" is a precursor for the generation of highly reactive radical intermediates. These intermediates are short-lived species with unpaired electrons and play a crucial role in many chemical transformations. libretexts.orgscribd.com
A key reaction in this context is the Myers-Saito cyclization . This thermally induced reaction of enyne-allene systems generates a diradical intermediate. rsc.org While "Benzene, (2-methylene-3-butynyl)-" is an enediyne, it can potentially rearrange to an enyne-allene, which then undergoes cyclization. This process is of significant interest due to the ability of the resulting diradicals to induce DNA damage, making such compounds potential antitumor agents. rsc.org The cyclization can be triggered under specific conditions, such as acidic pH, which facilitates the necessary tautomerization to the reactive enyne-allene structure. rsc.org
Another related thermal cyclization is the Schmittel cyclization , which also involves enyne-allene systems and proceeds through a diradical intermediate. The nature of the substituents on the enyne-allene can influence whether the reaction follows a Myers-Saito or a Schmittel pathway.
The formation of these radical intermediates can be detected and studied using techniques like electron paramagnetic resonance (EPR) spectroscopy. rsc.org The subsequent reactions of these radicals can lead to a variety of products, including cyclized aromatic compounds. The study of these radical-mediated pathways is essential for understanding the full reactivity profile of "Benzene, (2-methylene-3-butynyl)-" and for harnessing its potential in synthetic chemistry.
Advanced Spectroscopic and Structural Elucidation Methodologies for Benzene, 2 Methylene 3 Butynyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules like Benzene (B151609), (2-methylene-3-butynyl)-.
High-Resolution ¹H and ¹³C NMR Techniques for Comprehensive Structural Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy offer detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, p-bromotoluene, shows benzylic protons in the range of 2.0-3.0 ppm and aryl protons between 6.5-8.0 ppm. libretexts.org For monosubstituted benzenes, the chemical shifts of the aromatic protons are influenced by the nature of the substituent. stackexchange.com In the case of Benzene, (2-methylene-3-butynyl)-, the protons on the phenyl ring would be expected in the aromatic region, while the methylene (B1212753) (=CH₂) and acetylenic (-C≡CH) protons would have distinct chemical shifts.
¹³C NMR Spectroscopy: Aromatic carbons typically resonate in the 120-150 ppm range in a ¹³C NMR spectrum. libretexts.org The number of distinct signals in this region can help determine the substitution pattern of the benzene ring. libretexts.org For Benzene, (2-methylene-3-butynyl)-, one would expect signals for the phenyl carbons, as well as for the carbons of the methylene and alkyne groups.
A summary of expected NMR data is presented below:
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Phenyl Protons | 6.5 - 8.0 | 120 - 150 |
| Methylene Protons | ~5.0 - 6.0 | ~120 - 140 |
| Acetylenic Proton | ~2.0 - 3.0 | ~70 - 90 |
| Methyl Protons (if present) | ~2.0 - 2.5 | ~15 - 25 |
| Note: These are general expected ranges and actual values can vary based on solvent and other experimental conditions. |
Two-Dimensional NMR Correlation Spectroscopy (COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional NMR techniques are invaluable for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons in the molecule. For instance, it would show correlations between the different protons on the phenyl ring and potentially between the vinylic and acetylenic protons if any long-range coupling exists.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This would definitively link each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire molecular skeleton, for example, by showing a correlation from the methylene protons to the phenyl ring carbons.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Mechanistic Probes
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: The NIST WebBook provides an IR spectrum for the related compound Benzene, (2-methyl-3-butenyl)-. nist.gov For Benzene, (2-methylene-3-butynyl)-, characteristic IR absorption bands would be expected for:
C-H stretching of the aromatic ring (~3100-3000 cm⁻¹)
C-H stretching of the alkene (=CH₂) and alkyne (≡C-H) groups (~3300 cm⁻¹ for ≡C-H)
C≡C stretching of the alkyne group (~2100-2260 cm⁻¹)
C=C stretching of the alkene and aromatic ring (~1600-1680 cm⁻¹ and ~1450-1600 cm⁻¹, respectively)
C-H out-of-plane bending of the substituted benzene ring, which can indicate the substitution pattern.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡C and C=C stretching vibrations, which are often weak in the IR spectrum, can give strong signals in the Raman spectrum. For instance, in benzene, the ring breathing vibration is observed around 992 cm⁻¹, and C-C-C stretching is seen near 1586 cm⁻¹. mdpi.com
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| ≡C-H stretch | ~3300 | ~3300 |
| Aromatic C-H stretch | 3100-3000 | 3100-3000 |
| Alkene =C-H stretch | 3010-3095 | 3010-3095 |
| C≡C stretch | 2100-2260 | 2100-2260 |
| C=C stretch (alkene & aromatic) | 1450-1680 | 1450-1680 |
| Benzene Ring Breathing | Not typically strong | ~1000 |
| Note: These are general expected frequency ranges. |
Mass Spectrometry for Fragmentation Pattern Analysis and Precise Molecular Characterization
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For Benzene, (2-methylene-3-butynyl)-, with a molecular formula of C₁₀H₈, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight.
The fragmentation of alkylbenzenes often involves the loss of alkyl radicals. core.ac.uk A common fragment for compounds containing a phenyl group is the phenyl cation [C₆H₅]⁺ at m/z 77, formed by the loss of the side chain. docbrown.info Other significant fragments could arise from the cleavage of the butynyl side chain. The presence of a prominent molecular ion peak is characteristic of aromatic compounds due to the stability of the benzene ring. docbrown.info
Electronic Spectroscopy (UV-Vis) for Conjugation Assessment and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for assessing the extent of conjugation. Benzene itself exhibits characteristic absorption bands around 184 nm, 204 nm, and a weaker, fine-structured band around 255 nm. up.ac.za
Substitution on the benzene ring and the presence of conjugated systems, such as the enyne moiety in Benzene, (2-methylene-3-butynyl)-, would be expected to cause a bathochromic (red) shift to longer wavelengths and an increase in the intensity of the absorption bands. up.ac.za A study on the related isomer 1-phenyl-1-butyn-3-ene reported the S₀-S₁ transition origin at 34922 cm⁻¹ (approximately 286 nm). nist.gov This provides an estimate for the absorption region of Benzene, (2-methylene-3-butynyl)-.
X-ray Crystallography for Solid-State Molecular Conformation and Packing Analysis
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for Benzene, (2-methylene-3-butynyl)- was not found in the search results, X-ray diffraction studies on benzene and its derivatives have confirmed the planar, hexagonal nature of the benzene ring with C-C bond lengths of approximately 1.39 Å and bond angles of 120°. docbrown.info
Applications of Benzene, 2 Methylene 3 Butynyl in Advanced Organic Materials and Chemical Synthesis
Role as a Key Building Block in Complex Molecule Synthesis
The reactivity of the enyne moiety in Benzene (B151609), (2-methylene-3-butynyl)- allows it to participate in a range of coupling and cycloaddition reactions, rendering it a significant component in the synthesis of complex organic molecules. The presence of both an alkene and an alkyne in conjugation allows for selective transformations, providing synthetic chemists with a powerful tool for constructing intricate molecular frameworks.
One of the key reaction types for enynes is the Pauson-Khand reaction, which involves the cobalt-mediated cyclization of an enyne with carbon monoxide to form cyclopentenones. While specific studies on Benzene, (2-methylene-3-butynyl)- in this context are not widely documented, the general applicability of this reaction to enyne substrates suggests its potential for creating complex polycyclic systems incorporating a phenyl group.
Furthermore, the terminal alkene and the internal alkyne can undergo various transition-metal-catalyzed cross-coupling reactions. For instance, the alkyne moiety can participate in Sonogashira, Heck, and Suzuki couplings, allowing for the introduction of a wide array of substituents and the construction of larger, more complex molecules. The alkene can also undergo reactions such as hydroboration-oxidation or dihydroxylation to introduce further functionality. The radical addition to the enyne system has also been explored, leading to the formation of functionalized products. For example, the reaction of aryl radicals with 2-butyne, a related alkyne, has been shown to proceed via a vinyl radical adduct, leading to cyclized products like 3-methylindene. rsc.org
The following table summarizes potential reaction pathways for Benzene, (2-methylene-3-butynyl)- in the synthesis of complex molecules, based on the known reactivity of enyne systems.
| Reaction Type | Reagents and Conditions | Potential Product Type |
| Pauson-Khand Reaction | Co₂(CO)₈, N-oxide | Phenyl-substituted cyclopentenone |
| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, amine base, aryl/vinyl halide | Phenyl-substituted conjugated diene or polyene |
| Heck Coupling | Pd catalyst, base, aryl/vinyl halide | Functionalized alkene |
| Enyne Metathesis | Ruthenium or Molybdenum catalyst | Substituted 1,3-dienes |
| Diels-Alder Reaction | Diene or Dienophile, heat or Lewis acid | Cycloadducts |
Monomer in the Synthesis of Specialty Polymers and Oligomers with Tailored Architectures
The unsaturated nature of Benzene, (2-methylene-3-butynyl)- makes it a promising monomer for the synthesis of specialty polymers and oligomers. The presence of both a double and a triple bond allows for various polymerization strategies, including radical, cationic, and anionic polymerization, as well as transition-metal-catalyzed polymerization.
Anionic polymerization of a related isomer, 4-phenyl-1-buten-3-yne, has been shown to proceed in a living manner, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. acs.org This suggests that Benzene, (2-methylene-3-butynyl)- could also be a suitable monomer for living polymerization techniques, enabling the creation of block copolymers and other complex polymer architectures. The resulting polymers would possess phenyl and alkyne functionalities along the polymer backbone, which could be further modified to tune the material's properties.
Radical polymerization of phenyl-substituted dienes has also been investigated. For instance, the copolymerization of 1,3-butadiene (B125203) with phenyl-substituted 1,3-butadienes has been achieved using coordination polymerization, yielding copolymers with varying glass transition temperatures depending on the comonomer incorporation. nih.gov This indicates the potential for incorporating Benzene, (2-methylene-3-butynyl)- into copolymers to tailor their thermal and mechanical properties.
The properties of polymers derived from phenyl-substituted dienes are influenced by the substitution pattern. For example, anionic polymerization of 1-phenyl isoprene (B109036) and 4-phenyl isoprene leads to polymers with different microstructures and, consequently, different properties after cyclization. rsc.orgresearchgate.net
| Polymerization Method | Potential Polymer Characteristics |
| Anionic Polymerization | Well-defined molecular weight, narrow polydispersity, potential for block copolymers. acs.org |
| Radical Polymerization | Can be used for copolymerization to tailor polymer properties. nih.gov |
| Coordination Polymerization | Potential for stereoregular polymers with controlled microstructure. |
Precursor for Novel Cyclophane Architectures and Cage Compounds
The rigid structure and reactive functionalities of Benzene, (2-methylene-3-butynyl)- make it an attractive precursor for the synthesis of cyclophanes and cage compounds. Cyclophanes are molecules containing an aromatic ring bridged by a chain, and they often exhibit unique structural and electronic properties due to strain and transannular interactions.
Enyne metathesis is a powerful tool for the synthesis of cyclic compounds, and it has been applied to the preparation of cyclophanes. organic-chemistry.org An intermolecular palladium-catalyzed cross-benzannulation of cyclic enynes and diynes has also been developed for the synthesis of novel cyclophanes. nih.gov These methodologies could potentially be adapted to utilize Benzene, (2-methylene-3-butynyl)- or its derivatives as building blocks for constructing cyclophanes with a phenyl group incorporated into the macrocyclic structure.
The synthesis of such cyclophanes would involve the strategic coupling of two or more Benzene, (2-methylene-3-butynyl)- units or its reaction with other complementary building blocks. The resulting cyclophanes could exhibit interesting host-guest chemistry and serve as scaffolds for the development of new materials with tailored properties.
Utilization in the Construction of Functional Organic Frameworks and Networks
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. The construction of these frameworks relies on the use of organic linkers that connect metal nodes (in MOFs) or form covalent bonds (in COFs).
The rigid and functional nature of Benzene, (2-methylene-3-butynyl)- makes it a potential candidate for use as an organic linker in the synthesis of MOFs and COFs. youtube.com The phenyl group can provide stability and predictable coordination geometries, while the alkyne functionality can be used for post-synthetic modification or to create extended conjugated systems within the framework. Polyyne-coupled linkers have been used to construct robust MOFs with high porosity. nih.gov
The introduction of functional groups, such as ether chains, onto the organic linkers of MOFs has been shown to induce structural flexibility and enhance sorption selectivity. nih.gov This suggests that derivatives of Benzene, (2-methylene-3-butynyl)- bearing additional functional groups could be employed to create "smart" frameworks that respond to external stimuli.
Development of Catalytic Ligands or Substrates in Organometallic Chemistry
The alkyne and alkene moieties in Benzene, (2-methylene-3-butynyl)- can coordinate to transition metals, making it a potential ligand in organometallic chemistry. wikipedia.orgbritannica.com The ability of alkynes to act as two- or four-electron donors allows for the formation of stable metal-alkyne complexes. ilpi.com These complexes can serve as intermediates in a variety of catalytic reactions.
The phenyl group and the specific geometry of the enyne system can influence the electronic and steric properties of the resulting metal complex, which in turn can affect its catalytic activity and selectivity. Ligands containing enyne functionalities can be designed to create specific coordination environments around a metal center, leading to the development of novel catalysts for reactions such as hydrogenation, polymerization, and carbon-carbon bond formation. For instance, metal-organic frameworks with single-site nickel catalysts have been shown to be active for butene dimerization. ornl.govornl.gov
Furthermore, the enyne unit itself can be a substrate for a variety of organometallic-catalyzed transformations, as discussed in the context of complex molecule synthesis. The interaction of the enyne with a metal center is the key first step in many of these reactions.
Future Research Directions and Unexplored Avenues for Benzene, 2 Methylene 3 Butynyl
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
The synthesis of enynes is a well-established field, yet there is always a demand for more efficient, sustainable, and atom-economical methods. Future research could focus on developing novel synthetic routes to "Benzene, (2-methylene-3-butynyl)-" and its derivatives that improve upon existing methodologies. thieme-connect.comrsc.org Key areas for exploration include:
Catalyst Development: Designing new transition-metal catalysts (e.g., based on palladium, copper, or gold) that can facilitate the synthesis with higher turnover numbers, lower catalyst loadings, and under milder reaction conditions is a primary objective. nih.govorganic-chemistry.orgorganic-chemistry.org The use of earth-abundant metals as catalysts is also a growing area of interest for sustainable chemistry. rsc.org
Green Chemistry Approaches: Investigating the use of environmentally benign solvents (e.g., water, ionic liquids, or supercritical fluids), or even solvent-free conditions, would significantly enhance the sustainability of the synthesis.
A hypothetical improved synthesis could involve a novel copper-catalyzed cross-coupling reaction, as outlined in the table below.
Table 1: Comparison of a Hypothetical Novel Synthesis with a Conventional Route
| Feature | Conventional Route (e.g., Sonogashira Coupling) | Hypothetical Novel Route |
| Catalyst | Palladium/Copper | Novel Copper-based catalyst |
| Solvent | Organic Solvents (e.g., Toluene, THF) | Water or Bio-derived solvent |
| Temperature | Often elevated temperatures | Room temperature |
| Atom Economy | Moderate | High |
| Sustainability | Lower | Higher |
Exploration of New Reaction Pathways and Mechanistic Discoveries Leveraging the Enyne Functionality
The conjugated enyne system in "Benzene, (2-methylene-3-butynyl)-" is a versatile functional group capable of undergoing a wide array of chemical transformations. wikipedia.org Future research should aim to uncover new reaction pathways and gain a deeper mechanistic understanding of these processes. researchgate.netacs.orgresearchgate.net
Cyclization Reactions: Enyne moieties are excellent precursors for the synthesis of complex cyclic and polycyclic structures through reactions like enyne metathesis and acid-catalyzed cyclizations. rsc.orgorganic-chemistry.orgwikipedia.org Exploring these reactions with "Benzene, (2-methylene-3-butynyl)-" could lead to the synthesis of novel carbocyclic and heterocyclic frameworks. nih.gov
Difunctionalization Reactions: The development of methods for the simultaneous addition of two different functional groups across the enyne system would provide rapid access to highly functionalized molecules. rsc.org
Mechanistic Studies: Detailed mechanistic investigations using kinetic studies, isotopic labeling, and computational modeling can provide crucial insights into the reaction pathways. rsc.orgacs.org This understanding is essential for optimizing reaction conditions and designing more efficient catalysts.
Table 2: Potential Reaction Pathways for Benzene (B151609), (2-methylene-3-butynyl)-
| Reaction Type | Potential Products | Key Reagents/Catalysts |
| Enyne Metathesis | Substituted butadienes, cyclic compounds | Grubbs or Schrock catalysts |
| Pauson-Khand Reaction | Bicyclic cyclopentenones | Cobalt or rhodium carbonyls |
| Hydroboration/Oxidation | Functionalized alcohols | Borane reagents, then peroxide |
| Click Chemistry | Triazoles | Azides, copper catalyst |
Advanced In Situ Spectroscopic Characterization Techniques for Reaction Monitoring
To fully understand and optimize the reactions of "Benzene, (2-methylene-3-butynyl)-", the ability to monitor these reactions in real-time is crucial. Advanced in situ spectroscopic techniques can provide invaluable information about reaction kinetics, intermediates, and mechanisms. perkinelmer.comsouthampton.ac.ukrsc.org
FlowNMR Spectroscopy: This technique allows for the continuous monitoring of a reaction mixture as it flows through an NMR spectrometer, providing real-time data on the concentrations of reactants, intermediates, and products. rsc.org
FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques can be used to follow the disappearance of reactant functional groups and the appearance of product functional groups, offering insights into reaction progress. perkinelmer.com
Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can be employed to study the dynamics of very fast reactions and identify short-lived intermediates. spectroscopyonline.com
The integration of these techniques with chemometrics and machine learning can further enhance data analysis and interpretation. numberanalytics.com
Integration into Supramolecular Chemistry and Nanomaterials Science
The rigid, planar structure of the phenyl group combined with the linear alkyne and flexible methylene (B1212753) linker in "Benzene, (2-methylene-3-butynyl)-" makes it an interesting building block for supramolecular chemistry and nanomaterials. rsc.org
Self-Assembly: The molecule could potentially self-assemble into well-defined nanostructures through non-covalent interactions like π-π stacking and van der Waals forces. nih.gov
Functional Materials: By incorporating this molecule into polymers or other materials, it may be possible to create materials with interesting optical, electronic, or mechanical properties. The enyne functionality could also serve as a reactive handle for post-polymerization modification.
Surface Modification: The alkyne group can be used to attach the molecule to surfaces through "click" chemistry, enabling the development of functionalized surfaces with tailored properties.
Computational Design and Predictive Modeling for Enhanced Reactivity and Selectivity
Computational chemistry offers a powerful tool for predicting the reactivity and selectivity of "Benzene, (2-methylene-3-butynyl)-" and for designing new experiments.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. rsc.org
Catalyst Design: Computational screening can be employed to identify promising new catalysts for the synthesis and transformation of this compound, accelerating the catalyst development process.
Predicting Properties: Quantum mechanical calculations can be used to predict the electronic and optical properties of materials derived from "Benzene, (2-methylene-3-butynyl)-", guiding the design of new functional materials.
By combining these computational approaches with experimental validation, a deeper understanding of the chemistry of "Benzene, (2-methylene-3-butynyl)-" can be achieved, paving the way for its application in various scientific and technological fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
